molecular formula C13H12O5 B11861712 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid

3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid

Cat. No.: B11861712
M. Wt: 248.23 g/mol
InChI Key: KBSKWOKBMICELO-UHFFFAOYSA-N
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Description

3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound belonging to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H12O5, has a unique structure that includes a methoxy group and a propanoic acid moiety attached to the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with propanoic acid derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, while reduction of the carbonyl group can produce 3-(8-methoxy-2-hydroxy-2H-chromen-3-yl)propanoic acid .

Scientific Research Applications

3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
  • 3-Methyl-2-oxo-2H-chromen-7-yl propionate
  • 4-Methyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the propanoic acid moiety enhances its solubility and bioavailability compared to other coumarin derivatives. Additionally, the methoxy group contributes to its antimicrobial and anti-inflammatory properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

3-(8-methoxy-2-oxochromen-3-yl)propanoic acid

InChI

InChI=1S/C13H12O5/c1-17-10-4-2-3-8-7-9(5-6-11(14)15)13(16)18-12(8)10/h2-4,7H,5-6H2,1H3,(H,14,15)

InChI Key

KBSKWOKBMICELO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)CCC(=O)O

Origin of Product

United States

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